Cas no 116529-79-4 (3-Chloro-5-nitroquinoline)
3-Chloro-5-nitroquinoline Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-5-nitroquinoline
- AKOS005423723
- Y13595
- STK256618
- AB01330824-02
- 116529-79-4
- NCGC00338356-01
- 3-Chloro-5-nitroquinoline
-
- Inchi: 1S/C9H5ClN2O2/c10-6-4-7-8(11-5-6)2-1-3-9(7)12(13)14/h1-5H
- InChI Key: JYTNRQXYPGHCMY-UHFFFAOYSA-N
- SMILES: ClC1=CN=C2C=CC=C(C2=C1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 208.0039551g/mol
- Monoisotopic Mass: 208.0039551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 58.7Ų
3-Chloro-5-nitroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656889-250mg |
3-Chloro-5-nitroquinoline |
116529-79-4 | 98% | 250mg |
¥4693.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656889-1g |
3-Chloro-5-nitroquinoline |
116529-79-4 | 98% | 1g |
¥11739.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656889-5g |
3-Chloro-5-nitroquinoline |
116529-79-4 | 98% | 5g |
¥31367.00 | 2024-08-09 |
3-Chloro-5-nitroquinoline Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 3-Chloro-5-nitroquinoline
Professional Introduction to 3-Chloro-5-nitroquinoline (CAS No. 116529-79-4)
3-Chloro-5-nitroquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 116529-79-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of 3-Chloro-5-nitroquinoline, particularly the presence of both chloro and nitro substituents, contribute to its unique chemical reactivity and make it a valuable scaffold for drug discovery and development.
The molecular structure of 3-Chloro-5-nitroquinoline consists of a quinoline core substituted at the 3-position with a chlorine atom and at the 5-position with a nitro group. This arrangement imparts distinct electronic properties, enhancing its utility in various chemical transformations. The chlorine atom, being an electron-withdrawing group, influences the electron density on the ring system, making it susceptible to nucleophilic substitution reactions. Meanwhile, the nitro group introduces both electron-withdrawing effects and potential redox activity, which can be exploited in synthetic chemistry and biological assays.
In recent years, 3-Chloro-5-nitroquinoline has been extensively studied for its pharmacological properties. Researchers have explored its potential as an intermediate in the synthesis of bioactive molecules targeting various diseases. One of the most compelling areas of investigation has been its role in developing antimicrobial agents. The quinoline scaffold is known for its efficacy against a broad spectrum of microorganisms, and modifications such as chlorination and nitration further enhance its antimicrobial activity. Studies have demonstrated that derivatives of 3-Chloro-5-nitroquinoline exhibit promising inhibitory effects against bacterial strains resistant to conventional antibiotics.
Furthermore, 3-Chloro-5-nitroquinoline has shown promise in anticancer research. The unique electronic environment created by the chloro and nitro substituents allows this compound to interact with biological targets involved in cancer cell proliferation and survival. Preclinical studies have indicated that certain derivatives of 3-Chloro-5-nitroquinoline can induce apoptosis in cancer cells while sparing healthy tissues. This selective toxicity makes it an attractive candidate for further development into novel chemotherapeutic agents.
The synthesis of 3-Chloro-5-nitroquinoline involves well-established organic chemistry techniques, including nitration and chlorination reactions. These processes require careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled the production of 3-Chloro-5-nitroquinoline on a scalable basis, facilitating its use in industrial applications. Additionally, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been instrumental in characterizing the structural integrity of this compound.
Recent research has also highlighted the importance of 3-Chloro-5-nitroquinoline in developing kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction pathways involved in cell growth and division. By modulating kinase activity, compounds like 3-Chloro-5-nitroquinoline can potentially disrupt aberrant signaling pathways associated with diseases such as cancer. Preliminary studies have shown that derivatives of 3-Chloro-5-nitroquinoline can inhibit specific kinases with high selectivity, making them promising leads for drug development.
The pharmacokinetic properties of 3-Chloro-5-nitroquinoline are also subjects of ongoing investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. In vitro studies using cell culture models have provided insights into the metabolic pathways involved in the biotransformation of 3-Chloro-5-nitroquinoline, which can guide the design of more stable and bioavailable derivatives.
From a computational chemistry perspective, molecular modeling techniques have been employed to predict the binding interactions between 3-Chloro-5-nitroquinoline and biological targets. These simulations help researchers identify key binding pockets and optimize the structure for improved affinity and selectivity. By integrating experimental data with computational predictions, scientists can accelerate the discovery process and develop more effective therapeutic agents based on 3-Chloro-5-nitroquinoline.
The versatility of 3-Chloro-5-nitroquinoline as a chemical scaffold has also led to its exploration in material science applications beyond pharmaceuticals. Its ability to form coordination complexes with metal ions makes it useful in designing catalysts and functional materials. These complexes exhibit unique electronic properties that can be exploited in applications such as sensors and light-emitting devices.
In conclusion,3-Chloro-5-nitroquinoline (CAS No. 116529-79-4) represents a significant compound with broad applications across multiple scientific disciplines. Its structural features enable diverse chemical transformations and biological activities, making it a valuable tool for drug discovery, material science, and fundamental research. As research continues to uncover new aspects of this compound's potential,3-Chloro-5-nitroquinoline is poised to play an increasingly important role in advancing scientific knowledge and developing innovative solutions to global challenges.
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